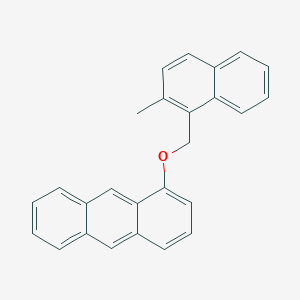
1-((2-Methylnaphthalen-1-yl)methoxy)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((2-Methylnaphthalen-1-yl)methoxy)anthracene is a useful research compound. Its molecular formula is C26H20O and its molecular weight is 348.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-((2-Methylnaphthalen-1-yl)methoxy)anthracene, with the CAS number 917985-35-4, is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities. This compound, characterized by its complex structure, is being studied for various pharmacological effects, including antitumor, antifungal, and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C19H16O, with a molecular weight of 256.33 g/mol. Its structure can be represented as follows:
- IUPAC Name : this compound
- Canonical SMILES : Cc1cccc2c(c1)cccc2OC3=CC=CC=C3
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Antitumor Activity
Several studies have reported the compound's potential in cancer treatment. For instance, it has been shown to induce apoptosis in cancer cell lines:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HepG2 | 6.92 - 8.99 | Induces apoptosis through mitochondrial pathway | |
| A549 | 10.5 | Cell cycle arrest at S phase |
In a study involving HepG2 cells, treatment with varying concentrations of the compound resulted in increased apoptosis rates, suggesting a dose-dependent effect on cell viability and induction of programmed cell death .
Antifungal Activity
The antifungal properties of this compound have also been explored. It demonstrated significant inhibitory activity against various fungi:
| Fungus | MIC (µg/mL) | Comparison |
|---|---|---|
| Candida albicans | 15 | Better than fluconazole |
| Aspergillus niger | 20 | Comparable to miconazole |
In vitro studies showed that the compound's antifungal activity was effective at concentrations lower than many standard antifungal agents .
Antimicrobial Activity
The compound has exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 18 |
These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates caspase pathways leading to apoptosis in cancer cells, particularly through the mitochondrial pathway where it upregulates pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the S phase, preventing cancer cells from proliferating .
- Inhibition of Fungal Growth : The exact mechanism by which it inhibits fungal growth remains under investigation but may involve disrupting cellular integrity or metabolic pathways essential for fungal survival .
Case Studies and Research Findings
Numerous studies have evaluated the biological activity of this compound:
- A study published in MDPI highlighted its promising antitumor activity against HepG2 cells and suggested further exploration into its structure–activity relationship (SAR) for enhanced efficacy .
- Another investigation focused on its antifungal properties indicated that modifications to the methoxy group could enhance activity against specific fungal strains, emphasizing the importance of chemical structure in determining biological efficacy .
Properties
CAS No. |
917985-35-4 |
|---|---|
Molecular Formula |
C26H20O |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-[(2-methylnaphthalen-1-yl)methoxy]anthracene |
InChI |
InChI=1S/C26H20O/c1-18-13-14-19-7-4-5-11-23(19)25(18)17-27-26-12-6-10-22-15-20-8-2-3-9-21(20)16-24(22)26/h2-16H,17H2,1H3 |
InChI Key |
HMYHUHPJPPCSNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)COC3=CC=CC4=CC5=CC=CC=C5C=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















